molecular formula C20H39BrO2 B14724995 Ethyl 2-bromooctadecanoate CAS No. 5340-56-7

Ethyl 2-bromooctadecanoate

Cat. No.: B14724995
CAS No.: 5340-56-7
M. Wt: 391.4 g/mol
InChI Key: XWNFINQDWGXIOT-UHFFFAOYSA-N
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Description

Ethyl 2-bromooctadecanoate (C₂₀H₃₉BrO₂) is a brominated long-chain fatty acid ester, synthesized via esterification of 2-bromooctadecanoyl chloride with ethanol . Key characteristics include:

  • Molecular weight: 363.43 g/mol.
  • Boiling point: 173–177°C at 1.6 mmHg.
  • IR spectrum: Ester carbonyl (C=O) absorption at 1745 cm⁻¹ and C–Br stretch at 721.82 cm⁻¹ .
  • Bioactivity: Demonstrates larvicidal activity against mosquito larvae (LC₅₀: 0.9–1.4 ppm) .

Properties

CAS No.

5340-56-7

Molecular Formula

C20H39BrO2

Molecular Weight

391.4 g/mol

IUPAC Name

ethyl 2-bromooctadecanoate

InChI

InChI=1S/C20H39BrO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(21)20(22)23-4-2/h19H,3-18H2,1-2H3

InChI Key

XWNFINQDWGXIOT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(C(=O)OCC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromooctadecanoate can be synthesized through the esterification of 2-bromooctadecanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield while reducing the reaction time.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The α-bromo group undergoes S<sub>N</sub>2 displacement with nucleophiles, yielding functionalized derivatives:

  • Hydroxylation : Treatment with 6% ethanolic KOH produces ethyl 2-hydroxyoctadecanoate in ~93% yield .

  • Alkoxylation : Using 30% ethanolic KOH, the primary product shifts to ethyl 2-ethoxyoctadecanoate (68–74% yield) alongside minor elimination products (e.g., ethyl 2-octadecenoate at 3.7–7.4%) .

  • Thiolation : Reaction with ethane-1,2-dithiol or butane-1,2-dithiol in THF (catalyzed by DBU) forms bolaform surfactants with sulfur linkages, achieving ~73% yield for 10-bromo-octadecanoic acid derivatives .

Mechanistic Notes :

  • Stereochemical inversion occurs during S<sub>N</sub>2 substitution, as evidenced by retention of optical activity in analogous brominated esters .

  • Polar aprotic solvents (e.g., THF) enhance reactivity by stabilizing transition states .

Elimination Reactions

Under strongly basic or high-temperature conditions, β-hydrogen abstraction leads to α,β-unsaturated esters :

  • Dehydrohalogenation : Ethyl 2-bromooctadecanoate treated with 30% ethanolic KOH generates ethyl 2-octadecenoate (up to 7.4% yield) .

  • Solvent Effects : Non-polar solvents (e.g., benzene) favor radical-mediated elimination pathways, as observed in Hunsdiecker-type reactions .

Radical-Mediated Reactions

The α-bromo group participates in homolytic cleavage , forming alkyl radicals for downstream reactions:

  • Halogen Abstraction : In the presence of bromine or hypohalites, radicals recombine to form dihalogenated products or cross-coupled adducts .

  • Cage Effects : Geminate recombination within solvent cages can lead to stereoselective products, as seen in bromodecarboxylation of aromatic silver salts .

Fatty Acid Derivatives

Hydrolysis of the ester group (via acidic/basic conditions) yields 2-bromooctadecanoic acid , a substrate for further bromination or cross-coupling reactions .

Reaction Optimization

  • Temperature : Reactions at 30°C minimize side products (e.g., elimination) .

  • Catalysts : DBU enhances nucleophilic substitution efficiency by deprotonating thiols .

  • Solvents : Benzene and THF improve solubility and reaction rates for brominated fatty acids .

Analytical Characterization

  • <sup>1</sup>H NMR : Key signals include δ4.03 ppm (methine proton adjacent to Br) and δ2.35 ppm (ester carbonyl protons) .

  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., m/z 363.2056 for 10-bromo-octadecanoic acid) .

Scientific Research Applications

Ethyl 2-bromooctadecanoate has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of surfactants and emulsifiers.

    Biology: It serves as a model compound in studies of lipid metabolism and enzyme activity.

    Medicine: Research explores its potential use in drug delivery systems due to its ability to form micelles and other structures.

    Industry: It is used in the production of specialty chemicals, including lubricants and plasticizers.

Mechanism of Action

The mechanism of action of ethyl 2-bromooctadecanoate involves its interaction with nucleophiles, leading to substitution reactions. The bromine atom, being a good leaving group, facilitates these reactions. In biological systems, it may interact with enzymes involved in lipid metabolism, altering their activity and function.

Comparison with Similar Compounds

Methyl 2-Bromooctadecanoate

  • Molecular formula : C₁₉H₃₇BrO₂.
  • Properties :
    • Boiling point: 155–157°C at 0.2 mmHg .
    • IR carbonyl peak: 1750 cm⁻¹ .
    • Bioactivity : Higher potency than ethyl ester (LC₅₀: 0.6–0.9 ppm), likely due to increased lipophilicity from the shorter alkyl chain .

Isopropyl 2-Bromooctadecanoate

  • Molecular formula : C₂₁H₄₁BrO₂.
  • Properties :
    • Boiling point: 177–178°C at 1.5 mmHg .
    • IR carbonyl peak: 1750 cm⁻¹ .
    • Bioactivity : Similar LC₅₀ to ethyl ester (0.9–1.4 ppm), but greater thermal stability due to branched isopropyl group .

2-Bromooctadecanoic Acid

  • Molecular formula : C₁₈H₃₅BrO₂.
  • Properties :
    • Parent acid of the esters; LC₅₀ ~0.6 ppm, slightly less active than its esters .
    • Esterification enhances bioactivity by improving membrane permeability .

Ethyl Bromoacetate (C₄H₇BrO₂)

  • Molecular weight : 167.00 g/mol.
  • Properties: Volatile liquid (boiling point: 167–169°C at 760 mmHg) with lachrymatory effects . IR carbonyl peak: ~1740 cm⁻¹ . Applications: Used in organic synthesis and as a tear gas agent, contrasting with the larvicidal focus of this compound .

Ethyl 2-(4-Bromophenyl)-2-oxoacetate

  • Molecular formula : C₁₀H₉BrO₃.
  • Properties: Contains a brominated aromatic ring; molecular weight: 257.08 g/mol . Applications: Primarily used in pharmaceutical intermediates, differing from the agrochemical role of this compound .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C/mmHg) IR C=O (cm⁻¹)
This compound C₂₀H₃₉BrO₂ 363.43 173–177 (1.6) 1745
Mthis compound C₁₉H₃₇BrO₂ 349.40 155–157 (0.2) 1750
Isopropyl 2-bromooctadecanoate C₂₁H₄₁BrO₂ 377.46 177–178 (1.5) 1750
Ethyl bromoacetate C₄H₇BrO₂ 167.00 167–169 (760) ~1740

Table 2: Bioactivity Comparison

Compound LC₅₀ (ppm) Key Application
This compound 0.9–1.4 Mosquito larvicide
Mthis compound 0.6–0.9 Mosquito larvicide
2-Bromooctadecanoic acid ~0.6 Larvicide precursor
Ethyl bromoacetate N/A Organic synthesis/tear gas

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